molecular formula C15H11BrClNO4 B2483120 5-Bromo-4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287274-66-0

5-Bromo-4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2483120
CAS RN: 2287274-66-0
M. Wt: 384.61
InChI Key: BFGWYPFLUYGWLZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . It is also used as a starting material in the synthesis of Dapagliflozin .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, cheap, easily available dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method takes 2-chlorobenzoic acid as a raw material, carries out a monobromination reaction in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and adds a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid in the reaction process .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The IUPAC name is 5-bromo-4-chloro-2-methoxybenzoic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.49 . It is a solid at ambient temperature . The melting point is between 154 - 156 °C .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . As diabetes is a serious, chronic disease that is steadily increasing over the past few decades, the development of new antidiabetic drugs with novel targets and mechanisms is necessary . Therefore, the study and use of this compound in the synthesis of such drugs is a significant future direction.

properties

IUPAC Name

5-bromo-4-chloro-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO4/c16-11-6-10(14(19)20)13(7-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGWYPFLUYGWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-5-bromo-4-chlorobenzoic acid

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